6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)-
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Overview
Description
6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- is an organic compound with the molecular formula C8H12O3. It is a derivative of heptynoic acid, featuring a hydroxyl group and a methyl ester functional group. This compound is known for its unique structure, which includes a triple bond and a secondary alcohol group, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- typically involves the esterification of 6-heptynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydroxyl group can be introduced through selective reduction or hydroxylation of the corresponding alkyne .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-heptynoic acid or 5-oxo-6-heptynoic acid.
Reduction: Formation of 6-heptenoic acid or 6-heptanoic acid.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. The triple bond provides a site for addition reactions, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Heptenoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.
6-Heptynoic acid: Lacks the hydroxyl and ester groups.
5-Hydroxy-6-heptenoic acid, methyl ester: Contains a double bond and a hydroxyl group.
Uniqueness
6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- is unique due to its combination of a triple bond, hydroxyl group, and ester functionality. This combination allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various research applications .
Properties
CAS No. |
90108-28-4 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (5S)-5-hydroxyhept-6-ynoate |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h1,7,9H,4-6H2,2H3/t7-/m1/s1 |
InChI Key |
GVKOYHNCWNATOZ-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)CCC[C@@H](C#C)O |
Canonical SMILES |
COC(=O)CCCC(C#C)O |
Origin of Product |
United States |
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